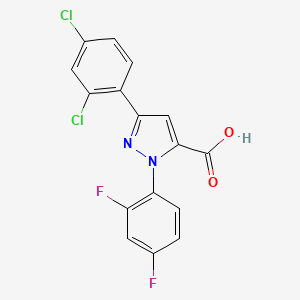

3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by the presence of dichlorophenyl and difluorophenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dichlorophenyl and difluorophenyl groups. Common reagents used in these reactions include hydrazine, chlorinated and fluorinated benzene derivatives, and carboxylic acid precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs advanced techniques like high-pressure reactors and automated synthesis systems to optimize the reaction conditions and improve the overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents such as sodium borohydride. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For instance, oxidation reactions may yield oxides or other oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

- 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid

- 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid

- 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-2-carboxylic acid

Uniqueness

The uniqueness of 3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

3-(2,4-Dichlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H10Cl2F2N2O

- Molecular Weight : 353.15 g/mol

- CAS Number : 618101-87-4

Structural Characteristics

The compound features a pyrazole ring substituted with dichlorophenyl and difluorophenyl groups, which are crucial for its biological activity. The presence of these halogenated phenyl groups enhances lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. In particular, studies have shown that certain pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, a related compound demonstrated an IC50 value in the low micromolar range (0.08–12.07 mM), indicating potent anticancer activity against various tumor cell lines .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Mechanism of Action | Targeted Cancer Types |

|---|---|---|---|

| Compound A | 0.08–12.07 | Inhibits tubulin polymerization | Non-small cell lung cancer |

| Compound B | 32 | COX-2 inhibition | Colon cancer |

| Compound C | 0.283 | Inhibits TNF-α release | Multiple cancer types |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in various cellular models. One study demonstrated that a related pyrazole derivative significantly reduced microglial activation in LPS-injected mice, suggesting potential applications in neuroinflammatory conditions .

Antimicrobial Activity

Pyrazole derivatives have exhibited antimicrobial properties, with studies showing efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 16 µg/mL |

| Compound E | Escherichia coli | 32 µg/mL |

Study 1: Anticancer Activity in vitro

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated that the compound exhibited a dose-dependent decrease in cell viability across multiple cancer types, including breast and lung cancers.

Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory effects of this compound in a mouse model of neuroinflammation. The study found that treatment with the pyrazole derivative significantly reduced levels of inflammatory markers and improved behavioral outcomes in treated animals.

Properties

CAS No. |

618383-10-1 |

|---|---|

Molecular Formula |

C16H8Cl2F2N2O2 |

Molecular Weight |

369.1 g/mol |

IUPAC Name |

5-(2,4-dichlorophenyl)-2-(2,4-difluorophenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C16H8Cl2F2N2O2/c17-8-1-3-10(11(18)5-8)13-7-15(16(23)24)22(21-13)14-4-2-9(19)6-12(14)20/h1-7H,(H,23,24) |

InChI Key |

MSSHYVVNFFFVOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.